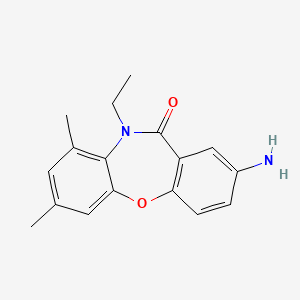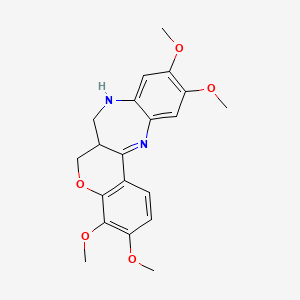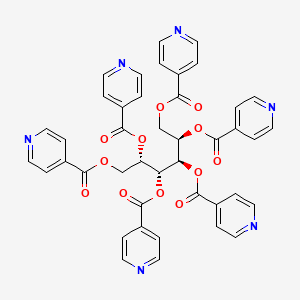
D-Glucitol, hexa-4-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, hexa-4-pyridinecarboxylate typically involves the esterification of D-glucitol with pyridinecarboxylic acid derivatives. The reaction is carried out under controlled conditions, often using catalysts to facilitate the esterification process. Common reagents include pyridinecarboxylic acid chlorides and D-glucitol, with solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of immobilized enzymes as catalysts can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucitol, hexa-4-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the pyridinecarboxylate groups to pyridine alcohols.
Substitution: Nucleophilic substitution reactions can replace the pyridinecarboxylate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
D-Glucitol, hexa-4-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research explores its potential as a drug delivery agent and its interactions with biological targets.
Mecanismo De Acción
The mechanism of action of D-Glucitol, hexa-4-pyridinecarboxylate involves its interaction with specific molecular targets. The pyridinecarboxylate groups can bind to enzymes or receptors, modulating their activity. This binding can affect various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucitol, tetra-3-pyridinecarboxylate: A similar compound with four pyridinecarboxylate groups.
1,5-Anhydro-D-glucitol: A related compound with different functional groups attached to the glucitol core.
Uniqueness
D-Glucitol, hexa-4-pyridinecarboxylate is unique due to its six pyridinecarboxylate groups, which provide multiple sites for interaction with biological targets. This makes it more versatile compared to similar compounds with fewer functional groups .
Propiedades
Número CAS |
80466-03-1 |
|---|---|
Fórmula molecular |
C42H32N6O12 |
Peso molecular |
812.7 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S)-2,3,4,5,6-pentakis(pyridine-4-carbonyloxy)hexyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C42H32N6O12/c49-37(27-1-13-43-14-2-27)55-25-33(57-39(51)29-5-17-45-18-6-29)35(59-41(53)31-9-21-47-22-10-31)36(60-42(54)32-11-23-48-24-12-32)34(58-40(52)30-7-19-46-20-8-30)26-56-38(50)28-3-15-44-16-4-28/h1-24,33-36H,25-26H2/t33-,34+,35-,36-/m1/s1 |
Clave InChI |
RQPJZGKKQMIOCI-IYKITFJXSA-N |
SMILES isomérico |
C1=CN=CC=C1C(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6 |
SMILES canónico |
C1=CN=CC=C1C(=O)OCC(C(C(C(COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




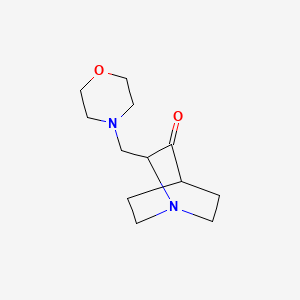
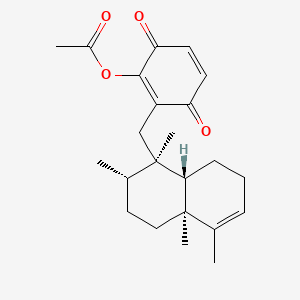
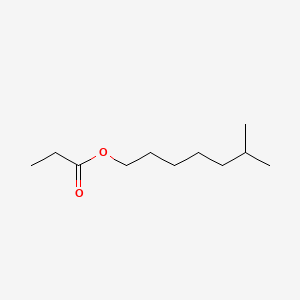
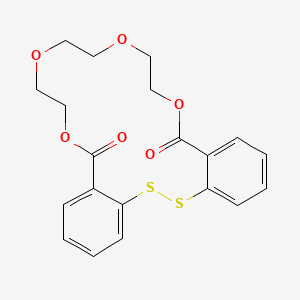
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
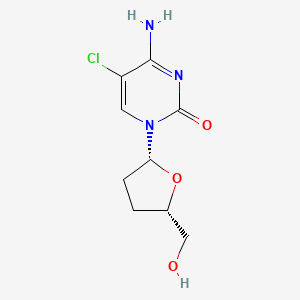
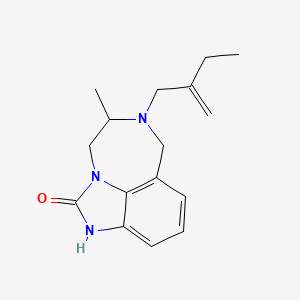

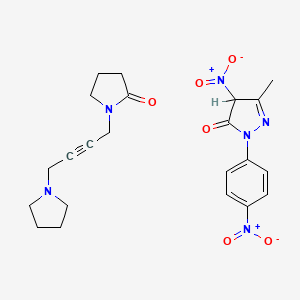
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
